Enantiopurity Specification and Configurational Integrity: (S)-1334509-88-4 vs. (R)-1334509-89-5
The target compound is supplied with a minimum enantiopurity specification of ≥97% as the (S)-configured hydrochloride salt . The (R)-enantiomer counterpart, (R)-2-(Piperidin-3-yl)acetic acid hydrochloride (CAS 1334509-89-5), represents the antipodal configuration that would be present as a contaminant in racemic or sub-optimal chiral synthesis batches [1]. The InChIKey difference—IMUCGEDHTPKPBM-RGMNGODLSA-N for the (S)-enantiomer versus IMUCGEDHTPKPBM-FYZOBXCZSA-N for the (R)-enantiomer—provides unambiguous database-level differentiation [1].
| Evidence Dimension | Stereochemical configuration and enantiopurity |
|---|---|
| Target Compound Data | (S)-configuration; specified purity 97% minimum |
| Comparator Or Baseline | (R)-2-(Piperidin-3-yl)acetic acid hydrochloride (CAS 1334509-89-5); racemic 3-piperidineacetic acid (CAS 74494-52-3) |
| Quantified Difference | Opposite configuration at C3 position; InChIKey differs at stereochemical block |
| Conditions | Commercial supplier specifications; chiral HPLC or SFC analysis |
Why This Matters
Procurement of incorrectly configured material results in invalid structure-activity relationship data and wasted synthetic effort in stereospecific drug discovery programs.
- [1] Kuujia. (2025). Cas no 1334509-89-5 ((R)-2-(Piperidin-3-yl)acetic acid hydrochloride). Technical Datasheet. View Source
